Researchers developing TCIs often face irreversible adduct formation with singly activated olefins causing off-target toxicity. Methyl α-cyanocinnamate (CAS 3695-84-9) provides a doubly activated Michael acceptor that enables rapidly reversible covalent binding essential for noncatalytic cysteine targeting.
Methyl alpha-cyanocinnamate (CAS 3695-84-9), also known as methyl 2-cyano-3-phenylacrylate, is a highly electrophilic, doubly activated Michael acceptor characterized by the presence of both an alpha-cyano group and a methyl ester on a styrene core. In industrial and academic procurement, this compound is primarily sourced as a specialized building block for targeted covalent inhibitors (TCIs), asymmetric organocatalysis, and advanced polymer synthesis. Its dual electron-withdrawing groups precisely tune the lowest unoccupied molecular orbital (LUMO) of the beta-carbon, imparting unique reaction kinetics that cannot be achieved with standard cinnamates or simple acrylates. Buyers typically prioritize high-purity (>98%) grades of this compound to ensure reproducible binding kinetics in fragment-based drug discovery (FBDD) and predictable reactivity ratios in free-radical copolymerization [1].
Substituting Methyl alpha-cyanocinnamate with closely related singly activated analogs, such as methyl cinnamate (ester only) or cinnamonitrile (nitrile only), fundamentally alters the compound's electrophilic behavior and leads to process failure in advanced applications. In medicinal chemistry, singly activated olefins often form irreversible covalent adducts with target proteins, leading to severe off-target toxicity, whereas the doubly activated alpha-cyanocinnamate scaffold is specifically required to achieve rapidly reversible covalent binding[1]. In synthetic methodology, the absence of the alpha-cyano group drastically reduces the substrate's susceptibility to nucleophilic attack, resulting in trace yields during carbene-catalyzed Stetter reactions where the doubly activated compound would otherwise achieve >90% conversion[2]. Consequently, procurement must strictly specify the alpha-cyano derivative when tuned reversibility or high Michael addition reactivity is the process bottleneck.
In the development of covalent kinase inhibitors (e.g., targeting RSK2 or Keap1-Nrf2), the choice of electrophile dictates the therapeutic safety window. Studies comparing singly activated olefins to doubly activated Michael acceptors demonstrate that Methyl alpha-cyanocinnamate reacts with noncatalytic cysteine thiols in a rapidly reversible manner. The installation of the nitrile group alongside the ester increases the olefin's intrinsic reactivity toward thiols while paradoxically eliminating the formation of irreversible adducts seen with standard acrylamides or simple esters [1]. This tuned reversibility allows for sustained target inhibition without the accumulation of permanently modified off-target proteins.
| Evidence Dimension | Cysteine adduct reversibility and binding kinetics |
| Target Compound Data | Rapidly reversible covalent adduct formation |
| Comparator Or Baseline | Singly activated esters/acrylamides (Irreversible adduct formation or poor reactivity) |
| Quantified Difference | Complete shift from irreversible to reversible thiol binding mechanics |
| Conditions | Physiological pH, noncatalytic cysteine targeting assays (RSK2-CTD models) |
Medicinal chemists must procure this specific doubly activated scaffold to design reversible covalent drugs that minimize off-target toxicity.
Methyl alpha-cyanocinnamate serves as a highly efficient substrate in N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reactions. The dual electron-withdrawing groups sufficiently lower the LUMO of the alkene, facilitating rapid nucleophilic attack by the Breslow intermediate. Using chiral triazolium salt precatalysts, reactions utilizing (E)-Methyl 2-cyano-3-phenylacrylate achieve up to 90% yield of the desired polycarbonyl compounds. Furthermore, the resulting products can be enriched to >99% enantiomeric excess (ee) via a single recrystallization step [1]. Unactivated cinnamates lacking the alpha-cyano group generally fail to undergo efficient intermolecular Stetter reactions under identical conditions.
| Evidence Dimension | Product yield in intermolecular Stetter reactions |
| Target Compound Data | 90% isolated yield with high enantioselectivity potential |
| Comparator Or Baseline | Unactivated methyl cinnamate (Trace or poor yields) |
| Quantified Difference | Significant yield activation (>80% increase) due to the alpha-cyano group |
| Conditions | NHC-catalyzed intermolecular reaction with heterocyclic aldehydes |
Synthetic chemists developing new catalytic methodologies require this specific compound to ensure viable yields in complex nucleophilic acylations.
In free-radical copolymerization with styrene, Methyl alpha-cyanocinnamate exhibits distinct reactivity ratios driven by its strong electron-withdrawing nature and steric profile. Unlike standard methacrylates which often form random copolymers, the inclusion of the alpha-cyano group drives a strong tendency toward alternating copolymerization. NMR spectroscopic analysis of the resulting polymers confirms the formation of both head-to-tail and head-to-head couplings [1]. This structural regularity is not achievable with sluggishly polymerizing analogs like methyl cinnamate.
| Evidence Dimension | Copolymerization sequence distribution |
| Target Compound Data | High tendency for alternating sequences with head-to-head coupling |
| Comparator Or Baseline | Methyl methacrylate or Methyl cinnamate (Random or sluggish copolymerization) |
| Quantified Difference | Shift in monomer reactivity ratios favoring strict alternation |
| Conditions | Free-radical copolymerization with styrene monomers |
Materials scientists procure this specific monomer to engineer specialty resins and photoresists requiring strictly alternating polymer backbones.
Due to its doubly activated Michael acceptor profile, this compound is an ideal starting material for synthesizing targeted covalent inhibitors (TCIs) in fragment-based drug discovery. It is specifically chosen when targeting noncatalytic cysteines (such as in RSK2 or Keap1) where rapidly reversible binding is required to prevent off-target toxicity [1].
Procured by methodology labs as a highly reactive electrophile for validating novel N-heterocyclic carbene (NHC) catalysts. Its ability to reliably yield polycarbonyl compounds in high yields (>90%) during intermolecular Stetter reactions makes it a preferred benchmark substrate over unactivated cinnamates [2].
Utilized in polymer science to synthesize alternating copolymers with styrenic monomers. The unique steric and electronic properties provided by the alpha-cyano and methyl ester groups allow for the precise engineering of polymer microstructures, useful in the development of advanced photoresists and thermally stable materials [3].
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